{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride
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Overview
Description
“{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride” is a chemical compound. It is a derivative of boric acid . Boronic acid pinacol ester compounds, which this compound is a part of, are significant reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The synthesis method involves organic synthesis reactions, where boronic acid pinacol ester compounds are used as significant reaction intermediates .Molecular Structure Analysis
The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are revealed through the molecular electrostatic potential and frontier molecular orbitals of the compound . The molecular structure characteristics, conformation, and some special physical and chemical properties of the compound are studied using DFT .Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Fluorinated compounds, such as those used in PET amyloid imaging, have been critical in understanding the pathophysiological mechanisms of Alzheimer's disease. These compounds enable the in vivo measurement of amyloid deposits in the brain, which is a breakthrough for early detection and evaluation of new therapies for Alzheimer's disease (Nordberg, 2007).
Synthesis of Biologically Active Compounds
Research on the synthesis of biologically active molecules, such as 2-Fluoro-4-bromobiphenyl, demonstrates the importance of fluorinated intermediates in the development of pharmaceuticals. These molecules serve as key intermediates for manufacturing drugs like flurbiprofen, showcasing the role of fluorinated compounds in drug synthesis (Qiu et al., 2009).
Development of Chemosensors
Fluorinated compounds are also pivotal in the development of chemosensors for detecting various analytes. The sensitivity and selectivity of these chemosensors can be attributed to the unique properties imparted by fluorinated moieties, enabling the detection of metal ions, anions, and neutral molecules (Roy, 2021).
Enzymatic Studies and Detoxification Mechanisms
Studies on the enzymology of arsenic metabolism highlight the role of fluorinated compounds in exploring detoxification pathways. The research provides insights into the biotransformation of inorganic arsenic and proposes new mechanisms involving hydrogen peroxide for detoxifying toxic species (Aposhian et al., 2004).
Future Directions
Boronic acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They have good biological activity and pharmacological effects . Therefore, the future directions of this compound could involve further exploration of its potential applications in medical and chemical fields.
Properties
IUPAC Name |
1-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO2.ClH/c1-14(2)15(3,4)20-16(19-14)13-9-12(17)8-7-11(13)10-18(5)6;/h7-9H,10H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQBQARDAUENDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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